[2-(2-Bromo-5-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-bromo-5-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane . This nomenclature systematically identifies:
- The tert-butyl-dimethylsilane core, where silicon is bonded to two methyl groups, one tert-butyl group, and an oxygen atom.
- The ethoxy spacer (–O–CH2–CH2–O–) linking the silane group to the aromatic ring.
- The 2-bromo-5-fluorophenoxy substituent, specifying bromine at position 2 and fluorine at position 5 on the phenyl ring.
The molecular formula C14H22BrFO2Si (molecular weight: 349.31 g/mol) is corroborated by high-resolution mass spectrometry. Key identifiers include:
Molecular Architecture: Bond Connectivity and Stereoelectronic Features
The molecule’s connectivity is defined by its SMILES string :
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)F)Br. Key structural elements include:
- A tert-butyl-dimethylsilane group (–Si(CH3)2(C(CH3)3)) providing steric bulk and electronic stabilization.
- A diethylene glycol-like chain (–O–CH2–CH2–O–) that enhances flexibility.
- A 2-bromo-5-fluorophenyl ring with halogen substituents influencing electron density distribution.
Stereoelectronic effects arise from the electron-withdrawing bromine and fluorine atoms , which polarize the phenyl ring’s π-system. This polarization impacts the ether oxygen’s lone pair orientation, potentially affecting nucleophilic reactivity at the silicon center.
Comparative Analysis of Silane-Based Structural Analogues
Comparative analysis with related silanes reveals distinct structural and electronic variations:
The ethoxy spacer in 2-(2-bromo-5-fluorophenoxy)ethoxydimethylsilane distinguishes it from analogues with direct aryl-silicon bonds. This spacer increases conformational flexibility, potentially enhancing solubility in polar solvents compared to bulkier analogues.
Crystallographic Data and Conformational Dynamics
While direct crystallographic data for this compound is limited, analogous silyl ethers exhibit predictable conformational trends. For example, in 6-[4-(tert-butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane , the C–O–Si–C(tert-butyl) torsion angle is −177.40°, indicating near-perfect antiperiplanar alignment. Applied to 2-(2-bromo-5-fluorophenoxy)ethoxydimethylsilane:
- The ethoxy chain likely adopts a staggered conformation to minimize steric clash between the phenyl ring and silane group.
- The tert-butyl group on silicon creates a hydrophobic microenvironment, shielding the silicon-oxygen bond from nucleophilic attack.
Properties
CAS No. |
811867-36-4 |
|---|---|
Molecular Formula |
C14H22BrFO2Si |
Molecular Weight |
349.31 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFO2Si/c1-14(2,3)19(4,5)18-9-8-17-13-10-11(16)6-7-12(13)15/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
ISIKBQMOZSABLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis and Reaction Pathway
The target compound, 2-(2-Bromo-5-fluorophenoxy)ethoxydimethylsilane , features a tert-butyl dimethylsilyl (TBDMS) group linked via an ethoxy bridge to a 2-bromo-5-fluorophenoxy moiety. Key steps include:
- Bromination/Fluorination : Introduction of bromine and fluorine substituents at specific positions on the aromatic ring.
- Ethoxylation : Formation of the ethoxy linkage between the phenol and the silyl-protected alcohol.
- Silylation : Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl).
Synthetic Routes and Key Reactions
Step 1: Synthesis of 2-Bromo-5-Fluorophenol
Method : Electrophilic substitution or nucleophilic aromatic substitution (NAS) to install bromine and fluorine.
Example :
Step 2: Ethoxylation
Objective : Introduce the ethoxy group via nucleophilic substitution or etherification.
Route A: Alkylation of 2-Bromo-5-Fluorophenol
| Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|
| 2-Bromoethanol, K₂CO₃, ACN, Reflux | Etherification to form 2-(2-bromo-5-fluorophenoxy)ethanol | 65–98% |
Procedure :
- Base Activation : K₂CO₃ deprotonates the phenol, enhancing nucleophilicity.
- Nucleophilic Substitution : 2-Bromoethanol reacts with phenoxide to form the ethoxyphenol.
Route B: Reduction of Ethyl Acetate
| Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0–20°C | Reduction of 2-(2-bromo-5-fluorophenoxy)ethyl acetate to ethanol | 40–60% |
Example :
- Ester Formation : 2-Bromo-5-fluorophenol reacts with ethyl bromoacetate under basic conditions.
- Reduction : LiAlH₄ or NaBH₄ reduces the ester to the primary alcohol.
Step 3: Silylation
Objective : Protect the hydroxyl group using TBDMSCl.
| Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|
| TBDMSCl, Imidazole, DMF, 40°C | Silylation of 2-(2-bromo-5-fluorophenoxy)ethanol | 70–95% |
Procedure :
- Deprotonation : Imidazole neutralizes HCl generated during silylation.
- Silane Addition : TBDMSCl reacts with the alcohol to form the silyl ether.
Example :
Optimized Conditions and Key Data
Critical Parameters for Silylation
| Parameter | Optimal Value | Impact |
|---|---|---|
| Base | Imidazole or 2,6-Lutidine | Neutralizes HCl, prevents silane hydrolysis |
| Solvent | DMF or CH₂Cl₂ | Enhances solubility and reaction rate |
| Temperature | 40–50°C | Balances reaction speed and side reactions |
Example :
In DMF, TBDMSCl reacts efficiently with alcohols, achieving >90% conversion within 10–20 hours.
Comparative Yields for Key Steps
| Step | Reagents | Yield | Purity |
|---|---|---|---|
| Bromination | Br₂, HNO₃/H₂SO₄ | 88% | >95% |
| Ethoxylation | 2-Bromoethanol, K₂CO₃, ACN | 65% | 85–90% |
| Silylation | TBDMSCl, Imidazole, DMF | 74% | >98% |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Issue : Over-bromination or incorrect substitution on the aromatic ring.
Solution :
Stability of the Silyl Ether
Issue : Hydrolysis of the TBDMS group under acidic conditions.
Solution :
- Use dry solvents (e.g., anhydrous DMF) and avoid prolonged exposure to moisture.
- Purify immediately after reaction completion.
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.00 (s, 9H, tert-butyl), 3.58–3.80 (m, 1H, CH₂), 7.21 (s, 1H, ArH) | |
| LC-MS | m/z 349.31 [M+H]⁺ | |
| Purity | >97% (GC), confirmed via HPLC or silica gel chromatography |
Applications and Derivatives
The compound serves as a protecting group intermediate in pharmaceutical synthesis, particularly for:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative .
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .
Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions. It can also be used in the development of new drugs and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane depends on the specific application and the target moleculeFor example, in nucleophilic substitution reactions, the bromo group can be replaced by a nucleophile, leading to the formation of a new covalent bond .
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
(2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane
- Molecular Formula : C₁₄H₂₂BrClOSi
- Molecular Weight : 349.77 g/mol .
- Key Differences: Replaces the 5-fluoro group with chlorine.
- Applications : Used in intermediates for agrochemicals, though specific biological data are unavailable .
Tert-butyl(2-(3-fluoro-2-iodophenoxy)ethoxy)dimethylsilane
- Key Differences : Contains iodine at the 2-position and fluorine at the 3-position. Iodine’s larger atomic radius and polarizability may enhance participation in halogen-bonding interactions, useful in catalysis or supramolecular chemistry .
Analogues with Methoxy or Methyl Substituents
(2-Bromo-5-methoxyphenyl)methoxydimethylsilane
- Molecular Formula : C₁₄H₂₃BrO₂Si
- Molecular Weight : 331.33 g/mol .
- Synthesis : Prepared via silylation of 2-bromo-5-methoxybenzaldehyde using TBDMSCl and imidazole in dichloromethane (98% yield).
- Key Differences : The 5-methoxy group is electron-donating, increasing electron density on the aromatic ring, which may hinder electrophilic substitutions but stabilize radical intermediates.
- NMR Data : Distinct ¹H NMR signals at δ 7.37 (d, J = 8.7 Hz) and ¹³C NMR at δ 159.3 (C-O) confirm structural integrity .
tert-Butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane
- Synthesis : Synthesized via Suzuki coupling, yielding 48% after flash chromatography .
- Key Differences : Incorporates a bulky dihydrophenanthrene group, increasing steric hindrance and reducing solubility in polar solvents.
2-(2-Bromoethoxy)ethoxydimethylsilane
- Synthesis : Reacts with aziridines in DMF at 70°C using K₂CO₃ as a base .
- Applications : Key intermediate in epothilone B analogues, which exhibit anticancer activity. The bromoethoxy group facilitates alkylation reactions under mild conditions .
Target Compound vs. Chloro/Methoxy Analogues
- Reactivity Trends :
- Electron-Withdrawing Groups (Br, F) : Enhance leaving group ability in SN2 reactions.
- Electron-Donating Groups (OMe) : Stabilize intermediates in radical or electrophilic pathways.
- Yield Comparison : Methoxy derivative (98% yield ) vs. phenanthrene analogue (48% ), highlighting steric and electronic challenges in complex syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
